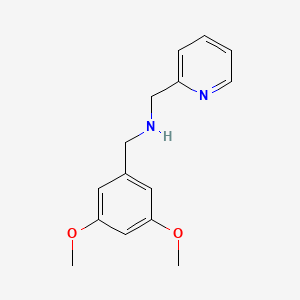
4-(3,3-diphenylpropanoyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-diphenylpropanoyl)morpholine, also known as DPM, is a chemical compound that has been widely used in scientific research. It is a morpholine derivative that has a phenylpropanoyl group attached to the nitrogen atom. DPM has been found to have various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wissenschaftliche Forschungsanwendungen
4-(3,3-diphenylpropanoyl)morpholine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. 4-(3,3-diphenylpropanoyl)morpholine has also been reported to have anticonvulsant activity in animal models of epilepsy. In addition, 4-(3,3-diphenylpropanoyl)morpholine has been investigated for its potential use as a radioprotective agent in cancer therapy.
Wirkmechanismus
The exact mechanism of action of 4-(3,3-diphenylpropanoyl)morpholine is not fully understood. However, it has been proposed that 4-(3,3-diphenylpropanoyl)morpholine may exert its biological effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. 4-(3,3-diphenylpropanoyl)morpholine has also been shown to modulate the activity of ion channels in the nervous system, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
4-(3,3-diphenylpropanoyl)morpholine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. 4-(3,3-diphenylpropanoyl)morpholine has also been reported to decrease the expression of COX-2, an enzyme involved in the production of prostaglandins. In addition, 4-(3,3-diphenylpropanoyl)morpholine has been found to increase the levels of GABA, a neurotransmitter that has inhibitory effects in the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,3-diphenylpropanoyl)morpholine has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. 4-(3,3-diphenylpropanoyl)morpholine is also relatively non-toxic and has been found to have a low incidence of side effects. However, 4-(3,3-diphenylpropanoyl)morpholine has some limitations for research. It has poor solubility in water, which can make it difficult to administer in animal studies. In addition, 4-(3,3-diphenylpropanoyl)morpholine has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.
Zukünftige Richtungen
There are several future directions for research on 4-(3,3-diphenylpropanoyl)morpholine. One area of interest is the development of novel analogs of 4-(3,3-diphenylpropanoyl)morpholine that may have improved pharmacological properties. Another area of research is the investigation of the molecular targets of 4-(3,3-diphenylpropanoyl)morpholine, which may provide insights into its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of 4-(3,3-diphenylpropanoyl)morpholine in human clinical trials.
Conclusion:
In conclusion, 4-(3,3-diphenylpropanoyl)morpholine is a chemical compound that has been widely used in scientific research. It has been found to have various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 4-(3,3-diphenylpropanoyl)morpholine has several advantages for laboratory experiments, but also has some limitations for research. There are several future directions for research on 4-(3,3-diphenylpropanoyl)morpholine, including the development of novel analogs and the investigation of its molecular targets.
Synthesemethoden
The synthesis of 4-(3,3-diphenylpropanoyl)morpholine involves the reaction of morpholine with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 4-(3,3-diphenylpropanoyl)morpholine as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-3,3-diphenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(20-11-13-22-14-12-20)15-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDJLZJJQFTUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Morpholin-4-yl)-3,3-diphenylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-cyanophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809311.png)
![1-hydroxy-4-[(4-methoxyphenyl)amino]anthra-9,10-quinone](/img/structure/B5809325.png)
![2-[4-(4-ethyl-1-piperazinyl)-2-quinazolinyl]phenol](/img/structure/B5809334.png)






![N-{3-[(4-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5809374.png)


![N'-(6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl)-2-furohydrazide](/img/structure/B5809399.png)
